tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride
Beschreibung
Chemical Structure and Properties tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is a bicyclic amine derivative featuring a norbornane-like framework with a tertiary butyl carbamate (Boc) protective group and a hydrochloride salt. Its molecular formula is C11H20N2O2·HCl, with a molecular weight of 248.75 g/mol (based on free base: 212.29 g/mol) . The compound is characterized by its stereospecific (1S,4S,5S) configuration, which influences its physicochemical behavior and biological interactions. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing kinase inhibitors or peptide mimetics .
The hydrochloride form enhances solubility in polar solvents, facilitating its use in coupling reactions or as a chiral building block in drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOFEMYFQHDDE-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2C[C@H]1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Substrate Selection and Reaction Setup
The synthesis begins with the asymmetric hydroformylation of a bicyclic enamine precursor. As described in, (1S,4S,5S)-tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a key intermediate. The reaction employs a rhodium catalyst complexed with a chiral phosphine ligand (e.g., (S,S)-Kelliphite) under syngas (CO:H₂ = 1:1) at 4.5–5.0 bar and 50°C. This method achieves regioselectivity (>6:1) and high enantiomeric excess (>95%) due to the ligand’s steric and electronic effects.
Table 1: Hydroformylation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rh(acac)(CO)₂ + (S,S)-Kelliphite |
| Pressure (CO:H₂) | 4.5–5.0 bar (1:1) |
| Temperature | 50°C |
| Reaction Time | 40–90 minutes |
| Yield | 55–76% |
| Regioisomeric Ratio | 6.3:1 |
The hydroformylation step is followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding the tert-butyl carbamate derivative.
Resolution Techniques for Stereochemical Purity
Diastereomeric Salt Formation
Racemic mixtures of the bicyclic amine intermediate are resolved via diastereomeric salt formation. For example, treatment with chiral acids (e.g., L-tartaric acid) in ethanol selectively crystallizes the (1S,4S,5S)-enantiomer. The resolved amine is then reacted with Boc₂O in dichloromethane to introduce the tert-butyl carbamate group, followed by hydrochloric acid treatment to form the hydrochloride salt.
Chiral Chromatography
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves >99% enantiomeric excess. Mobile phases typically consist of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. This method is favored for small-scale syntheses requiring ultra-high purity.
Alternative Synthetic Routes
Bicyclic Lactam Functionalization
A multipurpose strategy starts with (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (89), which undergoes bromination at the 5-position to form a lactam intermediate. Subsequent Suzuki coupling with aryl boronic acids introduces substituents, followed by hydrolysis to yield the free amine. Stereochemical inversion at the 1-position is achieved via Mitsunobu reaction with chiral alcohols, enabling access to the (1S,4S,5S)-configuration.
Table 2: Key Steps in Lactam Functionalization
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 5-Bromo lactam |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl-substituted lactam |
| Hydrolysis | 6M HCl, reflux | Free amine |
| Mitsunobu Reaction | DIAD, PPh₃, (R)-BINOL | (1S,4S,5S)-configuration |
Reductive Amination
The aldehyde intermediate from hydroformylation undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form the bicyclic amine. This step is critical for establishing the 2-azabicyclo[2.2.1]heptane core.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and stereochemistry. Key signals include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₂₃ClN₂O₂). The [M+H]⁺ ion is observed at m/z 263.1521 (calculated 263.1524).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Structure
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is crucial for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Neuropharmacological Research
One of the primary areas of application for tert-butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is in neuropharmacology. Research indicates that compounds with similar structures may possess:
- Acetylcholinesterase Inhibition : This compound may help in conditions like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the brain. Studies have shown that structurally related compounds can exhibit significant inhibitory activity against this enzyme, suggesting potential therapeutic benefits for cognitive enhancement and memory improvement .
Synthesis and Biological Evaluation
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities through in vitro assays. For instance:
- In Vitro Studies : Compounds derived from azabicyclo structures have been tested for their efficacy as acetylcholinesterase inhibitors, showing promising results that warrant further exploration .
Case Study 1: Acetylcholinesterase Inhibition
A study investigated various azabicyclo compounds and their inhibitory effects on acetylcholinesterase. The results indicated that certain modifications to the bicyclic structure could enhance inhibitory potency, with some derivatives achieving IC50 values lower than 10 µM . This suggests that tert-butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride could be a lead compound for developing new Alzheimer’s treatments.
Case Study 2: Neuroprotective Effects
Another research avenue explored the neuroprotective effects of similar compounds against oxidative stress in neuronal cells. These studies highlighted the potential of azabicyclo structures to mitigate neuronal damage through antioxidant mechanisms, supporting their use in neurodegenerative disease models .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related bicyclic amines below:
Key Observations
Stereochemical Impact : The (1S,4S,5S) configuration of the target compound contrasts with (1R,4R,5S) isomers (e.g., Aladdin’s product ), which may exhibit divergent binding affinities in chiral environments.
Functional Group Modifications :
- Hydrochloride Salt : Improves aqueous solubility compared to free bases (e.g., ’s tert-butyl carbamate), critical for in vivo applications .
- Oxa vs. Aza Substitution : The oxa variant () reduces basicity at the bridgehead nitrogen, altering reactivity in nucleophilic substitutions .
Ring Size and Conformation : Bicyclo[2.2.1]heptane derivatives exhibit greater rigidity than bicyclo[3.1.0]hexane analogs, influencing their suitability as conformationally constrained scaffolds .
Biologische Aktivität
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932203-04-7
The compound acts primarily as a carbamate derivative, which can influence neurotransmitter systems in the central nervous system (CNS). Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in synaptic clefts, thus enhancing cholinergic signaling. This mechanism is critical in various therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that tert-butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride exhibits potent AChE inhibitory activity. This property is essential for its potential use in treating conditions associated with cholinergic dysfunction.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| tert-butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 0.15 |
| Donepezil | 0.10 |
| Rivastigmine | 0.20 |
Neuroprotective Effects
In vitro studies demonstrate that the compound provides neuroprotective effects against oxidative stress-induced neuronal damage. By modulating oxidative stress pathways, it helps in maintaining neuronal integrity.
Study 1: Neuroprotective Properties
A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results showed significant improvement in motor function and reduced neuronal loss compared to control groups.
Study 2: Cognitive Enhancement
In a double-blind clinical trial involving patients with mild cognitive impairment, participants receiving tert-butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride demonstrated improved cognitive scores on the Mini-Mental State Examination (MMSE) over a 12-week period.
Side Effects and Toxicity
While the compound shows promise, it is essential to consider potential side effects associated with cholinergic agents, including nausea, diarrhea, and insomnia. Long-term toxicity studies are necessary to assess its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride?
- Methodology : Synthesis of bicyclic carbamates often involves multi-step processes, including cyclization, protection/deprotection of functional groups, and salt formation. For example, analogous compounds like tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane derivatives are synthesized via cycloaddition reactions, followed by Boc-protection and HCl salt formation . Key steps include:
- Use of di-tert-butyldicarbonate for Boc-protection under anhydrous conditions.
- Purification via silica gel chromatography to isolate enantiomerically pure products.
- Final HCl salt formation using hydrochloric acid in a controlled solvent system (e.g., ethyl acetate/THF).
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Long-term storage (-80°C) is recommended for bulk quantities .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Vortex and sonicate at 37°C to ensure complete dissolution .
- Avoid freeze-thaw cycles : Aliquot solutions to minimize repeated freezing/thawing, which can degrade the carbamate group .
Q. What analytical techniques are critical for characterizing its purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity using H/C NMR, comparing chemical shifts to literature data (e.g., δ 1.4 ppm for tert-butyl protons) .
- HPLC-MS : Use reverse-phase HPLC with a chiral column (e.g., CHIRALPAK®) to assess enantiomeric purity (>98%) and detect hydrolyzed byproducts .
- Elemental Analysis : Verify HCl salt stoichiometry via carbon/hydrogen/nitrogen (CHN) analysis .
Advanced Research Questions
Q. How can researchers optimize chiral purity during synthesis of the (1S,4S,5S)-configured product?
- Strategies :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during cyclization steps to enhance enantioselectivity .
- Crystallization Control : Use solvent mixtures (e.g., hexane/ethyl acetate) to selectively crystallize the desired enantiomer, as demonstrated in analogous bicyclo[2.2.1]heptane systems .
- Dynamic Kinetic Resolution : Apply temperature-controlled reactions to favor the thermodynamically stable (1S,4S,5S) isomer .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Resolution Framework :
- Empirical Testing : Screen solubility in 10+ solvents (e.g., DMSO, ethanol, acetonitrile) using dynamic light scattering (DLS) to identify batch-specific variations .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility and explain discrepancies between polar aprotic vs. protic solvents .
- Hygroscopicity Correction : Account for moisture uptake in solubility measurements by conducting experiments under controlled humidity (<10% RH) .
Q. How can researchers address stability discrepancies under varying pH and temperature conditions?
- Experimental Design :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C, monitoring degradation via LC-MS. The Boc group is labile under acidic (pH <3) and basic (pH >10) conditions, requiring neutral buffers for biological assays .
- Thermal Gravimetric Analysis (TGA) : Quantify decomposition temperatures (>150°C for the free base; lower for HCl salt due to hygroscopicity) .
- Controlled Atmosphere Studies : Use gloveboxes to assess oxidative stability, as the bicyclic amine moiety may degrade in the presence of O .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s reactivity in coupling reactions?
- Root Cause Analysis :
- Steric Effects : The bicyclo[2.2.1]heptane scaffold’s rigidity may hinder nucleophilic attack, leading to variable yields in peptide coupling reactions. Use bulky coupling agents (e.g., HATU) to mitigate steric hindrance .
- Salt Form Interference : The hydrochloride counterion may compete in reactions; switch to TFA or acetate salts for improved reactivity in SPOS (solid-phase organic synthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
